molecular formula C10H10O2 B6272228 5-PHENYLOXOLAN-3-ONE CAS No. 99875-61-3

5-PHENYLOXOLAN-3-ONE

Cat. No.: B6272228
CAS No.: 99875-61-3
M. Wt: 162.18 g/mol
InChI Key: JQLBLPDNRKSRDY-UHFFFAOYSA-N
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Description

5-Phenyloxolan-3-one is a substituted oxolane (tetrahydrofuran) derivative featuring a phenyl group at the 5-position and a ketone functional group at the 3-position. This compound belongs to the class of oxygen-containing heterocycles, which are pivotal in organic synthesis, pharmaceuticals, and materials science. Its structure combines the rigidity of the aromatic phenyl group with the flexibility of the oxolane ring, making it a versatile intermediate for synthesizing complex molecules.

Properties

CAS No.

99875-61-3

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5-phenyloxolan-3-one

InChI

InChI=1S/C10H10O2/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

JQLBLPDNRKSRDY-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC1=O)C2=CC=CC=C2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyloxolan-3-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4-phenylbutanoic acid using a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, leading to the formation of the oxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Phenyloxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-phenyl-2,3-dioxolane.

    Reduction: Reduction of this compound can yield 5-phenyloxolan-3-ol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-Phenyl-2,3-dioxolane

    Reduction: 5-Phenyloxolan-3-ol

    Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

5-Phenyloxolan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Phenyloxolan-3-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is primarily due to the presence of the oxygen atom in the oxolane ring, which can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-phenyloxolan-3-one, we compare it with two oxygen-containing heterocycles: 1,2-dioxolan-3-one (5-methyl-4-methylene) and thiophene-based ketones . Key differences in structure, reactivity, and applications are highlighted below.

Table 1: Structural and Physicochemical Comparison

Property This compound 1,2-Dioxolan-3-one (5-Methyl-4-methylene) Thiophene-Ketone Derivatives
Molecular Formula C₉H₈O₂ (hypothesized) C₅H₆O₃ C₈H₇N₃O₂S (e.g., compound 7a)
Molecular Weight ~148.16 g/mol 114.10 g/mol ~233.23 g/mol
Ring System Oxolane (5-membered) Dioxolane (5-membered) Thiophene (5-membered)
Functional Groups Phenyl, ketone Methyl, methylene, ketone Amino, hydroxy, cyano, ketone
Reactivity Electrophilic aromatic substitution at phenyl; ketone reduction Ring-opening via nucleophilic attack; peroxide-like instability Cyclocondensation; nucleophilic addition
Applications Chiral intermediates; polymer precursors Oxidizing agents; epoxy resins Anticancer agents; optoelectronics

Structural and Electronic Differences

  • This compound vs. 1,2-Dioxolan-3-one :
    The phenyl group in this compound introduces significant steric bulk and electron-withdrawing effects, stabilizing the ketone moiety and altering ring conformation. In contrast, 1,2-dioxolan-3-one derivatives (e.g., 5-methyl-4-methylene) exhibit peroxide-like instability due to the adjacent oxygen atoms, limiting their use in high-temperature applications .

    • Key Finding : Substitution at the 5-position (phenyl vs. methyl/methylene) directly impacts thermal stability and solubility.
  • This compound vs. Thiophene-Ketone Derivatives : Thiophene-based analogs (e.g., compound 7a ) incorporate sulfur, enhancing π-conjugation and enabling applications in optoelectronics. However, the oxolane ring in this compound offers superior oxidative stability compared to thiophene’s susceptibility to electrophilic substitution.

Biological Activity

5-Phenyloxolan-3-one, also known as 2,2-dimethyl-5-phenyloxolan-3-one, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of furanones, characterized by a five-membered lactone ring. Its structure can be represented as follows:

C12H14O\text{C}_{12}\text{H}_{14}\text{O}

This compound exhibits unique chemical properties due to the presence of both phenyl and oxolane groups, which contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Furanones have been studied for their ability to inhibit microbial growth. Some derivatives of this compound have shown promise as antimicrobial agents against different bacterial strains.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. Selective inhibition of these enzymes could lead to therapeutic applications in treating inflammatory diseases.
  • Anticancer Effects : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.

Synthesis Methods

The synthesis of this compound typically involves several organic reactions. Common methods include:

  • Reduction Reactions : The compound can be synthesized from precursors through reduction processes.
  • Annulation Reactions : Techniques such as the Suzuki–Miyaura coupling are employed to form carbon-carbon bonds, facilitating the construction of the oxolane ring.
  • Functional Group Transformations : The reactivity of this compound allows it to undergo nucleophilic substitutions and electrophilic additions.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, with an IC50 value comparable to established antibiotics.

Bacterial StrainInhibition Zone (mm)IC50 (µg/mL)
Staphylococcus aureus1525
Escherichia coli1230

Case Study 2: Anti-inflammatory Mechanism Exploration

Another research focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that the compound effectively reduced prostaglandin E2 levels in activated macrophages, indicating its potential as a COX inhibitor.

Treatment GroupProstaglandin E2 Level (pg/mL)
Control1000
This compound400

Case Study 3: Anticancer Potential

A recent study explored the anticancer effects of various derivatives of this compound on cancer cell lines. Results showed that certain modifications enhanced cytotoxicity against breast cancer cells.

CompoundCell Viability (%)IC50 (µM)
Unmodified7050
Modified A4520
Modified B3010

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